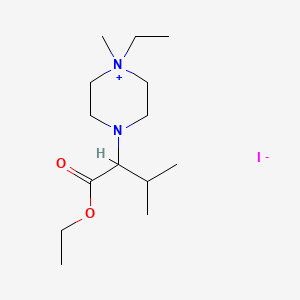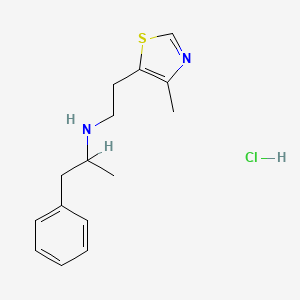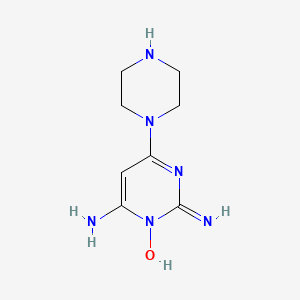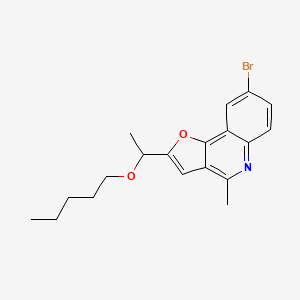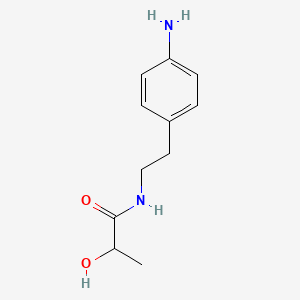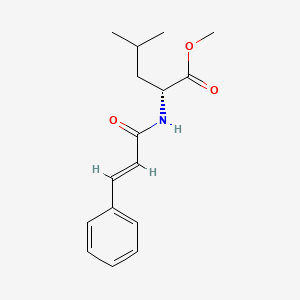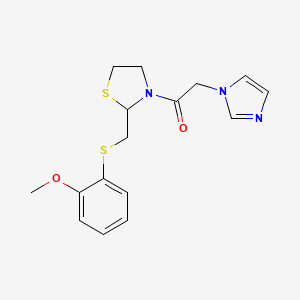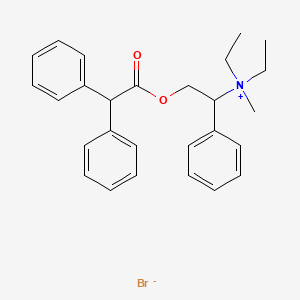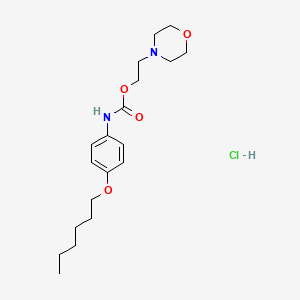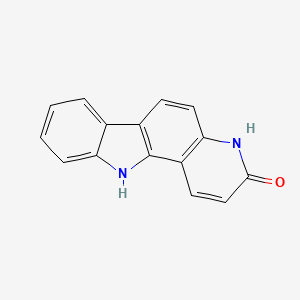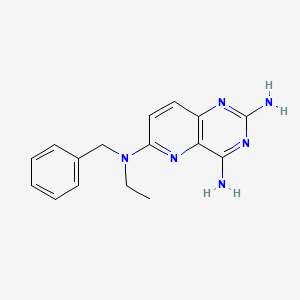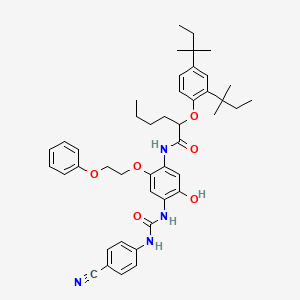
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(2-phenoxyethoxy)phenyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-224-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 298-224-9 involves specific reaction conditions that ensure the purity and yield of the compound. The exact synthetic routes can vary, but they typically involve controlled temperature and pressure conditions, along with the use of specific catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of EINECS 298-224-9 is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 298-224-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: EINECS 298-224-9 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
EINECS 298-224-9 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: EINECS 298-224-9 is used in the production of various industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism by which EINECS 298-224-9 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
EINECS 298-224-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8 (amyl nitrite): Known for its use in medical and industrial applications.
EINECS 234-985-5 (bismuth tetroxide): Used in various industrial processes.
EINECS 239-934-0 (mercurous oxide): Recognized for its unique chemical properties.
The uniqueness of EINECS 298-224-9 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
93783-18-7 |
|---|---|
Formule moléculaire |
C44H54N4O6 |
Poids moléculaire |
734.9 g/mol |
Nom IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-5-hydroxy-2-(2-phenoxyethoxy)phenyl]hexanamide |
InChI |
InChI=1S/C44H54N4O6/c1-8-11-17-39(54-38-23-20-31(43(4,5)9-2)26-34(38)44(6,7)10-3)41(50)47-36-27-37(49)35(48-42(51)46-32-21-18-30(29-45)19-22-32)28-40(36)53-25-24-52-33-15-13-12-14-16-33/h12-16,18-23,26-28,39,49H,8-11,17,24-25H2,1-7H3,(H,47,50)(H2,46,48,51) |
Clé InChI |
LBNAYSTUYDHVSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)NC1=CC(=C(C=C1OCCOC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C#N)O)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


